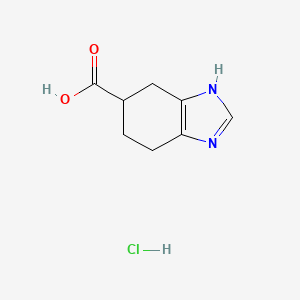

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.64 . It is a solid substance and is stored at room temperature in an inert atmosphere .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature in an inert atmosphere . Its molecular weight is 202.64 .Aplicaciones Científicas De Investigación

Synthesis of Metal-Organic Frameworks

Research has demonstrated the utility of benzimidazole derivatives in synthesizing metal-organic frameworks (MOFs) that exhibit high chemical stability and CO2 uptake capacity. For instance, the use of mixed ligands, including benzimidazole carboxylic acids, has led to the development of zeolite-like MOFs with diverse structures (Tang, Wu, Wang, & Zhang, 2017).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized for their antimicrobial activity. The synthesis of new 1H-benzimidazole-2-carboxamido derivatives and their evaluation against bacterial and fungal strains reveal the potential of these compounds in developing new antimicrobial agents (Özden, Usta, Altanlar, & Göker, 2011).

Antihypertensive Activity

Studies on benzimidazole derivatives have also explored their potential in treating hypertension. The synthesis of specific benzimidazole compounds and their evaluation as antihypertensive agents have shown promising results, offering a pathway for the development of new therapeutic agents in this domain (Sharma, Kohli, & Sharma, 2010).

Structural and Luminescence Properties

The structural and luminescence properties of cadmium (II) complexes with benzimidazole carboxylic acids have been studied, highlighting their potential in the development of materials with specific luminescent properties. Such research points towards applications in sensors and optoelectronic devices (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).

Quantum-chemical Insights

Quantum-chemical analysis of tetrahalogeno-1H-benzimidazoles has provided insights into the structure-reactivity relationships of these compounds, facilitating their use as kinase inhibitors. This research underscores the importance of understanding molecular interactions and reactivity for the design of biologically active compounds (Latosinska, Latosinska, Maurin, Orzeszko, & Kazimierczuk, 2014).

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is the serotonin 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting.

Mode of Action

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride acts as an antagonist at the serotonin 5-HT3 receptor . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the transmission of signals that can lead to nausea and vomiting.

Result of Action

By acting as an antagonist at the 5-HT3 receptors, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride can help to prevent and treat symptoms of nausea and vomiting . This can be particularly beneficial in settings such as cancer chemotherapy, radiotherapy, and post-operative care, where these symptoms are common.

Safety and Hazards

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLOFQMHYZETCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692839 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride | |

CAS RN |

131020-57-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)